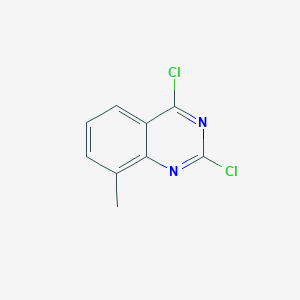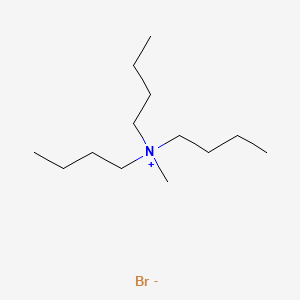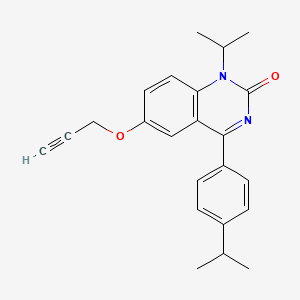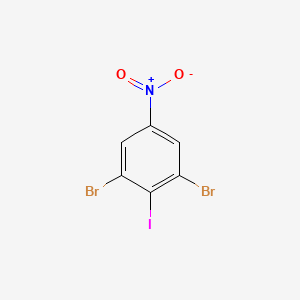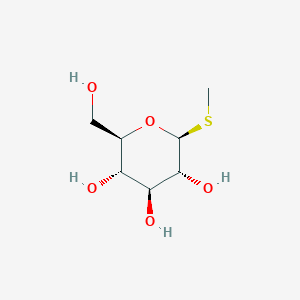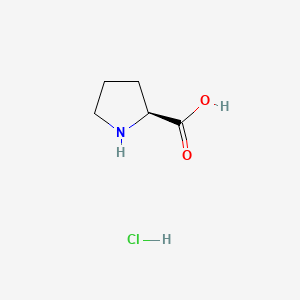![molecular formula C13H10O B1589660 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 109341-49-3](/img/structure/B1589660.png)
2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one
Overview
Description
“2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” is an organic compound with the molecular formula C13H10O . It is also known by other names such as "1H-Benz[f]inden-1-one, 2,3-dihydro-" .
Synthesis Analysis
The synthesis of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” can be achieved from “2-Cyclopenten-1-one” and "ALPHA,ALPHA,ALPHA’,ALPHA’-TETRABROMO-O-XYLENE" .
Molecular Structure Analysis
The molecular structure of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” consists of 13 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
The boiling point of “2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one” is predicted to be 348.6±12.0 °C. The compound has a predicted density of 1?±.0.06 g/cm3 .
Scientific Research Applications
DNA Binding and Anticancer Potential
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one derivatives exhibit potential as DNA binding agents. For instance, a specific derivative, 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene, has shown mild growth inhibitory effects on leukemic cells and binds to calf thymus DNA, indicating its potential application in cancer research and treatment (Kundu, 1980).
Synthesis and Reactivity Studies
The synthesis and reactivity of 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene and its derivatives have been studied, providing insights into their oxidation, bromination reactions, and the hydrolytic cleavage of the O-Me bond. Such studies are crucial for understanding the chemical behavior of these compounds in various applications (Asachenko et al., 2008).
Optoelectronic Applications
A series of push-pull chromophores based on the 1H-cyclopenta[b]naphthalene-1,3(2H)-dione structure have been designed and synthesized. These chromophores have demonstrated significant potential in optoelectronic applications due to their photophysical properties, making them candidates for use in devices like organic light-emitting diodes (OLEDs) and solar cells (Pigot et al., 2019).
Polycyclic Aromatic Hydrocarbon Construction
Innovative methods for constructing polycyclic aromatic hydrocarbons have been developed using derivatives of 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one. These methods involve palladium-catalyzed reactions, indicating their potential in synthesizing complex organic compounds for various scientific applications (Hu et al., 2010).
Novel Dye Synthesis
Research has also focused on synthesizing new dyes using 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one derivatives. These dyes show promising properties for applications in coloring materials and in studies related to photophysical properties (Pigot et al., 2020).
High-Pressure Synthesis Applications
High-pressure Diels-Alder reactions involving 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one derivatives have been explored for the synthesis of complex naphthalene structures. This method could be pivotal in developing advanced materials and pharmaceutical compounds (Minuti et al., 1995).
Safety And Hazards
The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Future Directions
properties
IUPAC Name |
1,2-dihydrocyclopenta[b]naphthalen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSMXIFHVPMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=CC=CC=C3C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451667 | |
| Record name | benz[f]indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one | |
CAS RN |
109341-49-3 | |
| Record name | benz[f]indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

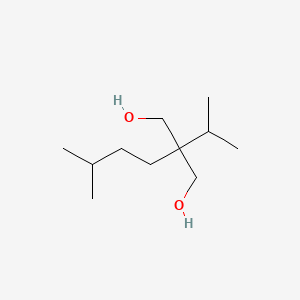
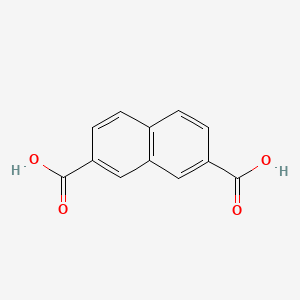
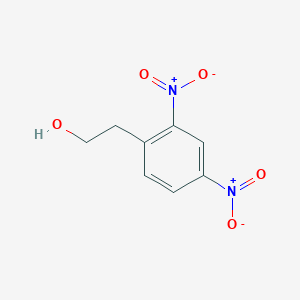
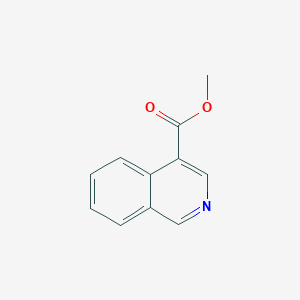
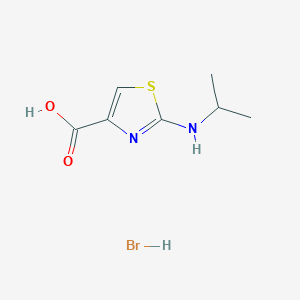
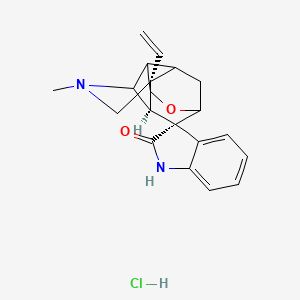
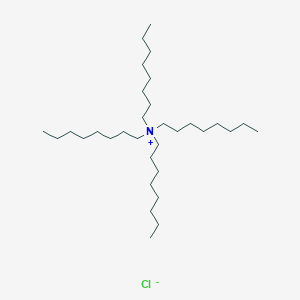
![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)
